molecular formula C15H19F3N4O3S B6989434 tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate

Cat. No.: B6989434
M. Wt: 392.4 g/mol
InChI Key: YIJMJOSQYGQFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate: is a complex organic compound that features a unique combination of functional groups, including a tert-butyl carbamate, a trifluoropropyl group, an oxadiazole ring, and a thiazole ring

Properties

IUPAC Name

tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3S/c1-14(2,3)24-13(23)19-7-5-11-20-9(8-26-11)12-21-10(22-25-12)4-6-15(16,17)18/h8H,4-7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMJOSQYGQFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CS1)C2=NC(=NO2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using trifluoropropyl halides.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Oxadiazole and Thiazole Rings: The oxadiazole and thiazole rings can be coupled using appropriate linkers and coupling reagents.

    Formation of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations and the creation of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group and the oxadiazole ring may play key roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[2-[4-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoropropyl group, oxadiazole ring, and thiazole ring in a single molecule allows for unique interactions and reactivity patterns that are not observed in simpler compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.